4-Chloro-1H-indole-3-carbonyl chloride
Description
4-Chloro-1H-indole-3-carbonyl chloride is a halogenated indole derivative with a reactive carbonyl chloride group at the 3-position and a chlorine substituent at the 4-position. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electrophilic reactivity. The chlorine atom at the 4-position influences electronic effects (e.g., electron-withdrawing) and steric interactions, directing regioselectivity in subsequent reactions .
Properties
IUPAC Name |
4-chloro-1H-indole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-2-1-3-7-8(6)5(4-12-7)9(11)13/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYORUQWUKIDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indole-3-carbonyl chloride typically involves the chlorination of 1H-indole-3-carboxylic acid followed by the conversion of the carboxylic acid group to a carbonyl chloride. One common method includes:
Chlorination: 1H-indole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to introduce the chloro substituent at the fourth position.
Formation of Carbonyl Chloride: The resulting 4-chloro-1H-indole-3-carboxylic acid is then reacted with oxalyl chloride (COCl)₂ or thionyl chloride (SOCl₂) to convert the carboxylic acid group to a carbonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing further functionalization at specific positions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions (e.g., room temperature to 80°C) to form corresponding derivatives.
Electrophilic Aromatic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions to introduce various substituents onto the indole ring.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution reactions with amines and alcohols, respectively.
Halogenated Indoles: Formed through electrophilic aromatic substitution reactions with halogens.
Scientific Research Applications
4-Chloro-1H-indole-3-carbonyl chloride has diverse applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Employed in the synthesis of biologically active molecules for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Chloro-1H-indole-3-carbonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The indole ring’s aromaticity allows for electrophilic substitution, enabling further functionalization and interaction with biological targets.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound’s derivatives can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: Certain derivatives can interact with cellular receptors, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Key Compounds for Comparison:
5-Chloro-1H-indole-3-carbaldehyde
- Functional group: Aldehyde (-CHO) at the 3-position.
- Chlorine at the 5-position instead of 4-position.
- Exhibits distinct reactivity in condensation reactions (e.g., forming hydrazones) .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid
- Functional group: Carboxylic acid (-COOH) at the 2-position.
- Chlorine at the 7-position; methyl group introduces steric hindrance.
- Lower reactivity toward nucleophiles compared to carbonyl chlorides .
1-Methoxy-1H-indole-3-carbonyl chloride
Table 1: Structural and Functional Comparison
Positional Isomerism and Substituent Effects
Chlorine Position :
- 4-Chloro (target compound): Directs electrophilic substitution to the 6-position due to meta-directing effects.
- 5-Chloro (): Alters molecular packing in crystals (e.g., Acta Cryst. E62: o4529-o4530) and reactivity in cross-coupling reactions.
- 7-Chloro (): Increases steric bulk near the carboxylic acid group, affecting solubility .
Functional Group Impact :
Commercial Availability and Research Use
- This compound: Limited catalog data, but synthesis protocols are well-documented .
- Indole-3-carboxaldehyde : Available commercially (CAS 487-89-8) at >98% purity, priced at ¥7,500/25g (Kanto Reagents) .
- 1H-Indole-4-carbaldehyde : Synthesized via methods involving NaBH₄ or ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
